molecular formula C7H7ClN2O2 B3039772 5-Chloro-3-methyl-2-nitroaniline CAS No. 131885-36-4

5-Chloro-3-methyl-2-nitroaniline

Cat. No.: B3039772
CAS No.: 131885-36-4
M. Wt: 186.59 g/mol
InChI Key: UZZYMOHCRGMSCN-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, where the amino group is substituted with a nitro group at the second position, a chlorine atom at the fifth position, and a methyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound can involve the following steps:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-nitroaniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products

Scientific Research Applications

5-Chloro-3-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-nitroaniline involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitroaniline: Similar structure but with different positions of the chlorine and nitro groups.

    3-Chloro-4-methyl-2-nitroaniline: Similar structure with a different position of the methyl group.

Uniqueness

5-Chloro-3-methyl-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Chloro-3-methyl-2-nitroaniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral therapeutics. This article explores the synthesis, biological mechanisms, and various applications of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C7H7ClN2O2C_7H_7ClN_2O_2. The synthesis typically involves a multi-step process, including acylation, nitrification, and hydrolysis. For instance, the acylation of 3-chloroaniline with formic acid yields an intermediate that is then nitrified to introduce the nitro group. The final product is obtained through hydrolysis, which converts the nitro group to an amino group .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound derivatives. Studies have demonstrated that compounds derived from this structure can effectively target oncogenic microRNAs (miRNAs) involved in cancer progression. Notably, neomycin-bisbenzimidazole conjugates containing this compound have shown high affinity for oncogenic miR-27a, leading to significant reductions in mature miRNA levels by approximately 65% at a concentration of 5 μM. This reduction correlates with an increase in the G0/G1 cell cycle phase and a decrease in the S phase, indicating inhibited cell proliferation .

In vivo studies have reported that these compounds can suppress tumor growth in murine models. For example, a specific derivative demonstrated an IC50 value of 25.72 μM against MCF cell lines, suggesting promising cytotoxic effects against various cancer types .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against HIV-1. Certain derivatives have exhibited potent inhibitory activity against HIV replication in MT4 cells with minimal cytotoxicity at nanomolar concentrations. These compounds have shown effectiveness against reverse transcriptase enzymes associated with resistance to non-nucleoside reverse transcriptase inhibitors. Molecular modeling studies have been employed to optimize these derivatives for enhanced antiviral efficacy .

Case Studies and Research Findings

StudyFocusFindings
Ribeiro Morais et al. (2023)Anticancer ActivityDeveloped neomycin-bisbenzimidazole conjugates targeting miR-27a; reduced miRNA levels by ~65% at 5 μM .
Cevik et al. (2023)CytotoxicityExamined BnZ derivatives; compound 5a showed IC50 of 0.31 μM against human lung adenocarcinoma .
PMC3057568 (2007)Antiviral ActivityIdentified derivatives with improved inhibitory activity against HIV-1; effective against resistant strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • MicroRNA Targeting : The compound's conjugates bind to oncogenic miRNAs, disrupting their function and leading to altered gene expression associated with cancer progression.
  • Enzyme Inhibition : Derivatives have been shown to inhibit reverse transcriptase enzymes crucial for HIV replication, thereby reducing viral loads in infected cells.

Properties

IUPAC Name

5-chloro-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYMOHCRGMSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291117
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131885-36-4
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131885-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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